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molecular formula C16H15N3O B8661949 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol

4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol

Cat. No. B8661949
M. Wt: 265.31 g/mol
InChI Key: GBVCMLYXBJQLMM-UHFFFAOYSA-N
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Patent
US07868177B2

Procedure details

A 50 ml round bottom flask was charged with N-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazol-3-amine (0.37 g, 1.33 mmol), hydrobromic acid (2.16 ml, 39.74 mmol), and acetic acid (2.27 ml, 39.74 mmol). The reaction mixture was stirred at 110° C. for 4 h, then cooled to RT and diluted with water. The solution was neutralized with 6 N NaOH until a pH of about 6, upon which the product precipitated out of solution. The solid was filtered and dried under high vacuum to afford 4-(4-methyl-1-phenyl-1H-pyrazol-3-ylamino)phenol as a dark solid. MS m/z=266.1 [M+H]+. Calc'd for C16H15N3O: 265.31.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:14]([CH3:15])=[CH:13][N:12]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:11]=2)=[CH:5][CH:4]=1.Br.C(O)(=O)C.[OH-].[Na+]>O>[CH3:15][C:14]1[C:10]([NH:9][C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=2)=[N:11][N:12]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=NN(C=C1C)C1=CC=CC=C1
Name
Quantity
2.16 mL
Type
reactant
Smiles
Br
Name
Quantity
2.27 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C(=NN(C1)C1=CC=CC=C1)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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